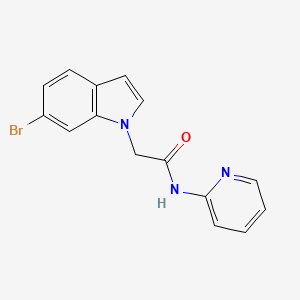

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide

Descripción

2-(6-Bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is a brominated indole derivative featuring an acetamide bridge linking the indole core to a pyridin-2-yl group. The pyridine moiety contributes to hydrogen bonding and π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors . Related compounds, such as N-(benzenesulfonyl)-2-(6-bromo-1H-indol-1-yl)acetamide (CAS: 93710-55-5), share the bromoindole-acetamide scaffold but include additional substituents like benzenesulfonyl groups, which increase molecular weight (393.26 g/mol) and alter solubility .

Propiedades

IUPAC Name |

2-(6-bromoindol-1-yl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-12-5-4-11-6-8-19(13(11)9-12)10-15(20)18-14-3-1-2-7-17-14/h1-9H,10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUXZXRMMUVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

Bromination of Indole: The indole ring is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Formation of Acetamide Linkage: The brominated indole is then reacted with 2-pyridylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Key Reaction Types

The compound participates in multiple reaction types, driven by its functional groups and aromatic systems:

-

Oxidation Reactions

-

Mechanism : The indole ring undergoes oxidation, potentially leading to reactive intermediates (e.g., electrophilic addition). Bromine substitution at the 6-position may influence regioselectivity.

-

Application : Introduces additional functional groups for structural modifications.

-

-

Acylation Reactions

-

Mechanism : The acetamide group can undergo hydrolysis or further acylation with nucleophiles (e.g., amines).

-

Application : Used in synthesis to form derivatives or modify solubility.

-

-

Cross-Coupling Reactions

-

Mechanism : Palladium-catalyzed reactions (e.g., Suzuki coupling) enable C–N bond formation between the brominated indole and other aryl halides.

-

Application : Generates bioconjugates or advanced intermediates for drug discovery.

-

-

Hydrolysis

-

Mechanism : Conversion of esters to carboxylic acids or carboxamides to amines.

-

Application : Critical in synthesis steps to introduce reactive groups.

-

-

Amide Bond Formation

-

Mechanism : Coupling of carboxylic acids with amines using dehydrating agents (e.g., EDC, DCC).

-

Application : Final step in synthesizing the target compound from intermediates.

-

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki) enable coupling with aryl halides:

-

Catalyst : Pd(0) or Pd(II) complexes.

-

Conditions : Solvents like DMF, bases (e.g., Cs₂CO₃), and elevated temperatures.

-

Outcome : Formation of C–N bonds, expanding the compound’s structural diversity.

Reaction Conditions and Optimization

-

Solvents : DMF or DMSO for coupling reactions; organic solvents (e.g., THF) for hydrolysis.

-

Catalysts : EDC/DCC for amide formation; palladium catalysts for cross-coupling.

-

Temperature : Room temperature for amide coupling; elevated temperatures for hydrolysis or oxidation.

-

Monitoring : TLC or HPLC to track reaction progress and purity .

Analytical Methods

-

Spectroscopy : NMR and IR to confirm structural integrity.

-

Chromatography : HPLC for purity assessment; TLC for reaction monitoring.

Biological Relevance of Chemical Reactivity

While the primary focus is chemical reactivity, the compound’s interactions with biological targets (e.g., enzymes, receptors) are influenced by its structural features. For example, bromine substitution enhances lipophilicity, potentially improving membrane permeability and binding affinity.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide exhibit anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study :

A study investigating the effects of indole derivatives on breast cancer cells showed that such compounds could significantly reduce cell viability and promote programmed cell death through the activation of caspases .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies indicate that indole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

This table summarizes the antimicrobial efficacy of the compound against selected strains, indicating its potential for further development in infectious disease treatment .

Drug Design

The structural characteristics of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide make it a valuable scaffold in drug design. Its ability to engage in hydrogen bonding and π-stacking interactions enhances its binding affinity to biological targets.

Example :

The compound can be modified to enhance selectivity and potency against specific enzymes or receptors involved in disease processes, such as kinases implicated in cancer progression .

Organic Electronics

Recent studies have explored the use of indole derivatives in organic electronic devices due to their favorable electronic properties. The incorporation of such compounds into organic semiconductors can improve charge transport efficiency.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Mobility (cm²/Vs) | 0.5 |

| On/Off Ratio | 10^4 |

| Threshold Voltage (V) | -3 |

This table presents key electronic properties that highlight the potential of using this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, potentially modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide with structurally or functionally related compounds:

Key Observations:

Role of Halogen Substitution :

- The bromine atom in the target compound and its analogs (e.g., 2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide) enhances electrophilicity, facilitating coupling reactions (e.g., Suzuki-Miyaura cross-coupling) for further derivatization .

- Bromine-free analogs like 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide exhibit lower molecular weight (226.28 g/mol) and higher solubility (logSw = -2.96), suggesting trade-offs between reactivity and bioavailability .

Compounds like LBJ-13 () demonstrate that pyridine derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance enzyme inhibition (IDO1 IC₅₀ = 0.18 µM) compared to non-functionalized pyridines.

Functional Group Modifications :

- The benzenesulfonyl group in N-(benzenesulfonyl)-2-(6-bromo-1H-indol-1-yl)acetamide adds steric bulk and polarity, likely affecting binding kinetics in protein targets .

- Acetylated indole derivatives (e.g., Y040-9617) are used in high-throughput screening due to their modularity and compatibility with fluorescence-based assays .

Actividad Biológica

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This indole derivative has been studied for its antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.

The compound's molecular formula is , with a molecular weight of 330.18 g/mol. Its structure features a bromine atom at the 6-position of the indole ring and a pyridine moiety attached to the acetamide group. The presence of halogen substituents is often linked to enhanced biological activity.

Antibacterial Activity

Recent studies have demonstrated that 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with notable activity against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains, yielding the following MIC values:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

The data indicates that the compound can inhibit the growth of pathogenic fungi, making it a candidate for further investigation in antifungal therapies .

Anticancer Activity

The anticancer potential of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide has also been explored. In vitro studies revealed that it inhibits cellular proliferation in several cancer cell lines, including HeLa and HCT116 cells. The compound demonstrated an IC50 value of approximately 1.8 µM against CDK2, indicating its role as a cyclin-dependent kinase inhibitor, which is crucial in cancer cell cycle regulation .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets. The bromine substituent enhances lipophilicity and may facilitate membrane permeability, allowing the compound to exert its effects intracellularly. Additionally, the indole structure is known for its ability to form hydrogen bonds with biological macromolecules, further contributing to its bioactivity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- In Vivo Efficacy : A study demonstrated that administration of the compound in mice infected with Staphylococcus aureus resulted in a significant reduction in bacterial load compared to untreated controls.

- Combination Therapy : Research indicated that combining this compound with standard antibiotics enhanced antibacterial efficacy, suggesting a synergistic effect that could be beneficial in treating resistant bacterial infections.

Q & A

Q. What are effective synthetic strategies for 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide?

A common approach involves coupling reactions using brominated intermediates. For example, bromomethylpyridine derivatives can react with indole-based acetamides under Pd-catalyzed amidation conditions. Evidence from similar pyridine-indole hybrids highlights the use of intermediates like 6-bromoindole derivatives, which undergo alkylation or nucleophilic substitution with pyridinyl acetamides . Key steps include:

- Bromination : Introduce bromine at the 6-position of indole for subsequent coupling.

- Amidation : Use Pd catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling between brominated indoles and pyridinyl acetamides.

- Purification : Flash column chromatography (e.g., hexane/acetone gradients) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

1H and 13C NMR are critical for verifying substituent positions and connectivity:

- Indole protons : Look for characteristic signals at δ 7.2–7.8 ppm (aromatic indole H) and δ 4.5–5.5 ppm (N-CH₂-CO).

- Pyridine protons : Signals near δ 8.0–8.5 ppm (pyridin-2-yl group).

- Acetamide resonance : A singlet at ~δ 2.1 ppm (CH₃) and a downfield signal for the carbonyl (δ ~170 ppm in 13C NMR).

Refer to analogs like (R)-N-(1-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethyl)acetamide for comparative spectral patterns .

Q. What purification methods are optimal for isolating this compound?

- Flash column chromatography : Use silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol.

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) improve purity for crystalline derivatives.

- HPLC : For enantiopure forms, chiral columns (e.g., Chiral NQ(2)) with hexane/i-PrOH mobile phases are effective .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

Q. How should researchers address contradictory spectral data during characterization?

Case example: Discrepancies in 1H NMR integration ratios may arise from tautomerism (e.g., indole NH vs. acetamide NH). Solutions include:

Q. What strategies optimize reaction yields for large-scale synthesis?

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

Q. What are best practices for handling solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤10%) for stock solutions, diluted in PBS.

- Surfactants : Add Tween-20 (0.01%) to stabilize aqueous suspensions.

- Prodrug derivatization : Introduce phosphate esters for enhanced hydrophilicity .

Q. How to troubleshoot low yields in Pd-catalyzed reactions?

Q. How to assess compound stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.